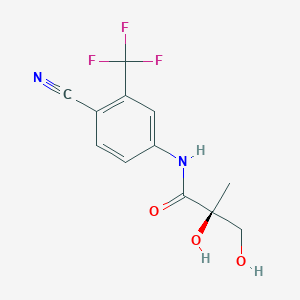
O-De-phenyl Ostarine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-De-phenyl Ostarine is a metabolite of Ostarine, a selective androgen receptor modulator (SARM). Ostarine is known for its ability to selectively target androgen receptors in muscle and bone tissues, promoting muscle growth and bone density without the typical side effects associated with anabolic steroids . This compound, as a metabolite, plays a role in the metabolic pathway of Ostarine and contributes to its overall effects.
Méthodes De Préparation
The synthesis of O-De-phenyl Ostarine involves several steps, starting from the precursor compounds. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the reaction of a phenylhydrazone with an acetophenone derivative in the presence of anhydrous zinc chloride at elevated temperatures.
Functional group modifications:
Analyse Des Réactions Chimiques
O-De-phenyl Ostarine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
O-De-phenyl Ostarine has several scientific research applications, including:
Mécanisme D'action
O-De-phenyl Ostarine exerts its effects by selectively binding to androgen receptors in muscle and bone tissues. This binding activates the androgen receptor, leading to the transcription of genes involved in muscle growth and bone density . The molecular targets and pathways involved include the androgen receptor signaling pathway and the downstream activation of anabolic processes in muscle and bone cells .
Comparaison Avec Des Composés Similaires
O-De-phenyl Ostarine is unique among SARMs due to its specific metabolic pathway and its role as a metabolite of Ostarine. Similar compounds include:
Enobosarm (Ostarine): The parent compound of this compound, known for its muscle and bone-targeting effects.
Ligandrol (LGD-4033): Another SARM with similar anabolic effects but different metabolic pathways and receptor binding affinities.
Testolone (RAD-140): A SARM with a higher affinity for androgen receptors, leading to more potent anabolic effects.
This compound’s uniqueness lies in its specific metabolic role and its contribution to the overall pharmacokinetics and pharmacodynamics of Ostarine .
Activité Biologique
O-De-phenyl Ostarine, a selective androgen receptor modulator (SARM), has garnered attention for its potential therapeutic applications, particularly in muscle wasting conditions. This article explores the biological activity of this compound, focusing on its mechanism of action, metabolic pathways, therapeutic effects, and associated risks.
This compound functions by selectively binding to androgen receptors (ARs) in muscle and bone tissues, promoting anabolic effects while minimizing androgenic effects in other tissues, such as the prostate. This selectivity is crucial for its therapeutic potential in treating conditions like muscular dystrophy and osteoporosis without the side effects commonly associated with traditional anabolic steroids .
Metabolic Pathways
Recent studies have elucidated the metabolism of this compound, identifying several metabolites produced through various biochemical processes:
- Main Metabolic Transformations :
- O-Glucuronidation
- Ether Cleavage
- Hydroxylation at the benzonitrile moiety
- Dealkylation following ether cleavage
- Sulfation
The identification of these metabolites is essential for understanding the pharmacokinetics and potential drug interactions of this compound .
Table 1: Identified Metabolites of this compound
| Metabolite | Description |
|---|---|
| M1 | Hydroxylated derivative |
| M2 | Glucuronidated form |
| M3 | Sulfated metabolite |
| M4 | Dealkylated product |
| M5-M9 | Various hydroxylated forms |
Therapeutic Applications
Clinical trials and preclinical studies have demonstrated that this compound can significantly increase lean body mass and improve physical performance in various populations, including cancer patients and the elderly. For instance, a study showed that patients with cancer cachexia experienced notable increases in muscle mass when treated with this compound .
Case Study: Muscle Wasting in Cancer Patients
In a clinical trial involving cancer patients experiencing cachexia:
- Duration : 12 weeks
- Dosage : 10 mg to 30 mg daily
- Results : Significant increase in total lean body mass and a decrease in fat mass without adverse effects on prostate size or liver function.
Safety and Side Effects
While this compound is generally well-tolerated, some adverse effects have been reported:
Propriétés
Formule moléculaire |
C12H11F3N2O3 |
|---|---|
Poids moléculaire |
288.22 g/mol |
Nom IUPAC |
(2S)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2,3-dihydroxy-2-methylpropanamide |
InChI |
InChI=1S/C12H11F3N2O3/c1-11(20,6-18)10(19)17-8-3-2-7(5-16)9(4-8)12(13,14)15/h2-4,18,20H,6H2,1H3,(H,17,19)/t11-/m0/s1 |
Clé InChI |
IIBBSRFFFOOJBY-NSHDSACASA-N |
SMILES isomérique |
C[C@](CO)(C(=O)NC1=CC(=C(C=C1)C#N)C(F)(F)F)O |
SMILES canonique |
CC(CO)(C(=O)NC1=CC(=C(C=C1)C#N)C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















